dimethyl 2-{1-[(4-bromophenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a methoxy group, and a dithiole-dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The starting materials often include 4-bromobenzoyl chloride and 2,2-dimethyl-3-sulfanylidenetetrahydroquinoline. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesis equipment and optimization of reaction conditions, can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dimethoxybenzene: Shares the bromobenzoyl group but lacks the dithiole-dicarboxylate moiety.
1,4-Dibromo-2,5-dimethylbenzene: Contains bromine atoms and methyl groups but lacks the complex quinoline and dithiole structures.
Uniqueness
4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
Molecular Formula |
C26H22BrNO6S3 |
---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
dimethyl 2-[1-(4-bromobenzoyl)-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22BrNO6S3/c1-26(2)21(35)17(25-36-19(23(30)33-4)20(37-25)24(31)34-5)15-7-6-8-16(32-3)18(15)28(26)22(29)13-9-11-14(27)12-10-13/h6-12H,1-5H3 |
InChI Key |
FWLBJKLOHSVAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)Br)C(=CC=C3)OC)C |
Origin of Product |
United States |
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